molecular formula C32H27ClN2O3 B228303 N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

Cat. No. B228303
M. Wt: 523 g/mol
InChI Key: YTBJGMNJBUFNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide, also known as BCFI or benzophenone-2-carboxylic acid 5-methoxy-2-methylindole-3-acetamide, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide involves its binding to the sigma-1 receptor, which results in the modulation of various physiological processes. It has been shown to enhance the release of acetylcholine and dopamine, and to inhibit the release of glutamate and GABA, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide has been shown to have a number of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and modulation of neurotransmitter release. It has also been shown to increase the expression of neurotrophic factors, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. However, one limitation of using N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental protocols.

Future Directions

There are a number of potential future directions for research on N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide, including further exploration of its neuroprotective effects, investigation of its potential therapeutic applications in various neurological disorders, and development of more effective methods for its synthesis and purification. Additionally, further studies are needed to elucidate the precise mechanism of action of N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide, and to determine its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide involves the reaction of 4-chlorobenzoyl chloride with 5-methoxy-2-methyl-1H-indole-3-acetic acid, followed by the addition of benzhydrylamine and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide.

Scientific Research Applications

N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and cell survival.

properties

Molecular Formula

C32H27ClN2O3

Molecular Weight

523 g/mol

IUPAC Name

N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide

InChI

InChI=1S/C32H27ClN2O3/c1-21-27(20-30(36)34-31(22-9-5-3-6-10-22)23-11-7-4-8-12-23)28-19-26(38-2)17-18-29(28)35(21)32(37)24-13-15-25(33)16-14-24/h3-19,31H,20H2,1-2H3,(H,34,36)

InChI Key

YTBJGMNJBUFNJL-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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